BH3M6

Apoptosis Bcl-2 Family Selectivity

BH3M6 is a synthetic α-helical mimetic of the BH3 domain, designed to function as a pan-Bcl-2 antagonist. It disrupts the protein-protein interactions between the anti-apoptotic proteins Bcl-XL, Bcl-2, and Mcl-1 and the pro-apoptotic proteins Bax, Bak, Bad, and Bim.

Molecular Formula C37H46N2O6
Molecular Weight 614.78
Cat. No. B1192372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBH3M6
SynonymsBH3-M6;  BH3 M6;  BH3M6;  BH-3M6;  BH 3M6
Molecular FormulaC37H46N2O6
Molecular Weight614.78
Structural Identifiers
SMILESCC(C)CC1=CC(C2=CC=C(C3=CC=C(OCC([O-])=O)C=C3CC(C)C)C=C2CC4=CC=CC=C4)=CC=C1OCC([O-])=O.[NH4+].[NH4+]
InChIInChI=1S/C37H40O6.2H3N/c1-24(2)16-29-21-32(42-22-36(38)39)12-14-34(29)27-10-13-33(30(19-27)18-26-8-6-5-7-9-26)28-11-15-35(43-23-37(40)41)31(20-28)17-25(3)4;;/h5-15,19-21,24-25H,16-18,22-23H2,1-4H3,(H,38,39)(H,40,41);2*1H3
InChIKeyMKXNFUXZHNIVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BH3M6: A Pan-Bcl-2 Antagonist for Apoptosis Research Procurement


BH3M6 is a synthetic α-helical mimetic of the BH3 domain, designed to function as a pan-Bcl-2 antagonist. It disrupts the protein-protein interactions between the anti-apoptotic proteins Bcl-XL, Bcl-2, and Mcl-1 and the pro-apoptotic proteins Bax, Bak, Bad, and Bim [1][2]. By competitively binding to the BH3-binding groove of these pro-survival proteins, BH3M6 liberates sequestered pro-apoptotic factors, thereby triggering the intrinsic apoptotic pathway in a Bax- and caspase-dependent manner [1]. This compound is a valuable tool for dissecting Bcl-2 family biology and for screening in models where resistance to selective inhibitors is a concern.

Why Pan-Bcl-2 Antagonism of BH3M6 Cannot Be Replaced by Selective Bcl-2 Family Inhibitors


The Bcl-2 family of proteins exhibits functional redundancy in conferring apoptotic resistance, with cancer cells often co-expressing multiple pro-survival members like Bcl-2, Bcl-XL, and Mcl-1 [1]. Selective inhibitors such as Venetoclax (ABT-199, Bcl-2-specific) or Navitoclax (ABT-263, targets Bcl-2/Bcl-XL/Bcl-w) are clinically validated but their efficacy is frequently compromised by intrinsic or acquired resistance driven by the upregulation of non-targeted proteins, most notably Mcl-1 [2][3]. Unlike these selective agents, BH3M6's documented pan-inhibition profile simultaneously neutralizes Bcl-XL, Bcl-2, and Mcl-1 [1]. Therefore, substituting BH3M6 with a selective inhibitor will not recapitulate its broad antagonism, making it a distinct and non-interchangeable tool for probing apoptotic networks where multiple pro-survival proteins are co-expressed or in studies of Mcl-1-mediated resistance.

BH3M6: Quantitative Evidence for Differentiated Procurement Decisions


Pan-Bcl-2 Antagonism of BH3M6 vs. Selective Inhibitor Profiles

BH3M6 is characterized as a pan-Bcl-2 antagonist, demonstrating functional inhibition of Bcl-XL, Bcl-2, and Mcl-1 [1]. In stark contrast, the clinically approved Bcl-2 inhibitor Venetoclax (ABT-199) exhibits high selectivity for Bcl-2 (Ki <0.010 nM) with substantially weaker binding to Bcl-XL (Ki = 48 nM) and negligible affinity for Mcl-1 (Ki >444 nM) [2]. Similarly, the clinical-stage dual inhibitor Navitoclax (ABT-263) potently inhibits Bcl-2, Bcl-XL, and Bcl-w (Ki ≤1 nM) but is ineffective against Mcl-1 [3]. This comparison highlights BH3M6's unique ability to target all three major pro-survival proteins simultaneously.

Apoptosis Bcl-2 Family Selectivity

BH3M6 Activity Against Bcl-XL vs. High-Potency Selective Bcl-XL Inhibitor A-1331852

In a cell-free assay, BH3M6 inhibited the binding of Bcl-XL to a fluorescently labeled Bak-BH3 peptide with an IC50 value of 734 nM [1]. This activity is contrasted with the high-affinity, selective Bcl-XL inhibitor A-1331852, which exhibits a Ki of less than 10 pM (0.010 nM) for Bcl-XL . While A-1331852 is a more potent Bcl-XL inhibitor, BH3M6 is a lower-affinity, broad-spectrum antagonist. The significant difference in potency underscores BH3M6's utility as a probe where a less potent, multi-targeted effect is desired over a high-potency, single-target knockdown.

Bcl-XL Apoptosis Potency

BH3M6 Overcomes Bcl-2/Bcl-XL Overexpression-Driven Resistance

A key differentiator for BH3M6 is its documented ability to overcome resistance mechanisms. Research demonstrates that human cancer cells with high levels of Bcl-2 or Bcl-XL protein expression exhibit increased sensitivity to BH3M6-induced cell death [1]. This functional observation directly implies that the pan-inhibition profile of BH3M6 is effective in cellular contexts where overexpression of a single pro-survival protein would otherwise confer resistance to a highly selective inhibitor like Venetoclax (for Bcl-2) or A-1331852 (for Bcl-XL).

Drug Resistance Apoptosis Cancer

BH3M6 Activity Confirmed by Inactive Analog TPC

The specificity of BH3M6's biological activity is validated by the use of a closely related structural analog, TPC. TPC, an unsubstituted analog of BH3M6, is reported to have no appreciable in vitro activity and has been employed as a negative control in immunoprecipitation studies [1]. In these studies, treatment of MDA-MB-468 cells with BH3M6, but not the inactive TPC control, resulted in the disruption of Bim/Mcl-1 protein complexes [1]. This head-to-head comparison provides robust evidence that the observed pro-apoptotic effects are due to the specific molecular structure of BH3M6.

Negative Control Structure-Activity Relationship Validation

Procurement-Driven Application Scenarios for BH3M6 in Apoptosis Research


Investigating Mcl-1-Mediated Resistance to Selective BH3 Mimetics

Given its pan-Bcl-2 antagonism, BH3M6 is the preferred tool for dissecting the mechanisms by which cancer cells upregulate Mcl-1 to evade apoptosis induced by Bcl-2-selective (Venetoclax) or Bcl-2/Bcl-XL dual (Navitoclax) inhibitors [1][2]. Its simultaneous targeting of Mcl-1 allows researchers to determine if a cell's survival dependency can be shifted or if the broad inhibition reveals new vulnerabilities not seen with selective agents.

Validating Bim-Dependent Apoptosis in Multi-Protein Overexpression Models

BH3M6's mechanism of action involves disrupting Bcl-XL/Bim, Bcl-2/Bim, and Mcl-1/Bim complexes to free the pro-apoptotic protein Bim [1]. This makes it an ideal reagent for studies focused on the 'Bim rheostat' model of apoptosis, particularly in cell lines engineered to overexpress combinations of Bcl-2, Bcl-XL, and Mcl-1, where selective inhibitors would be ineffective due to the presence of non-targeted pro-survival proteins.

Sensitization Studies with Proteasome Inhibitors

The original characterization of BH3M6 demonstrated its capacity to sensitize cancer cells to apoptosis induced by the proteasome inhibitor CEP-1612 [1]. This provides a specific, evidence-based application for using BH3M6 in combination studies to explore synergistic lethal interactions between pan-Bcl-2 antagonism and proteasome inhibition, a strategy with potential relevance in multiple myeloma and other hematologic malignancies.

Use as a Positive Control with its Inactive Analog TPC

For researchers requiring rigorous experimental controls, the pairing of BH3M6 with its inactive analog TPC is strongly recommended. As demonstrated in co-immunoprecipitation assays, the activity of BH3M6 can be confidently attributed to its specific structure by benchmarking against TPC's lack of effect [2]. This is a critical application for generating publication-quality data and de-risking experimental conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BH3M6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.